molecular formula C6H13ClGeO B14306014 3-(Trimethylgermyl)propanoyl chloride CAS No. 112703-54-5

3-(Trimethylgermyl)propanoyl chloride

Cat. No.: B14306014
CAS No.: 112703-54-5
M. Wt: 209.25 g/mol
InChI Key: HUZNSALZQJMBIA-UHFFFAOYSA-N
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Description

3-(Trimethylgermyl)propanoyl chloride is an organogermanium compound with the molecular formula C6H13ClGeO. It is a derivative of propanoyl chloride where a trimethylgermyl group is attached to the third carbon of the propanoyl chain. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trimethylgermyl)propanoyl chloride can be synthesized through the reaction of 3-(trimethylgermyl)propanoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the acyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of thionyl chloride or other chlorinating agents such as phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2. The choice of chlorinating agent and reaction conditions can vary depending on the scale of production and desired purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylgermyl)propanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

    Friedel-Crafts Acylation: The compound can be used in Friedel-Crafts acylation reactions to introduce the 3-(trimethylgermyl)propanoyl group into aromatic rings.

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Typical reagents include amines, alcohols, and thiols. The reactions are usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct.

    Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Aromatic Ketones: Formed by Friedel-Crafts acylation of aromatic compounds.

Scientific Research Applications

3-(Trimethylgermyl)propanoyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, esters, and thioesters. Its unique germanium-containing structure can be exploited in the synthesis of organogermanium compounds.

    Medicine: Research into organogermanium compounds often explores their potential therapeutic benefits, although specific medical applications of this compound are not well-established.

Mechanism of Action

The mechanism of action of 3-(Trimethylgermyl)propanoyl chloride primarily involves nucleophilic acyl substitution reactions. The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form the final product.

Comparison with Similar Compounds

Similar Compounds

    Propanoyl Chloride: The parent compound without the trimethylgermyl group.

    3-(Trimethylsilyl)propanoyl Chloride: A silicon analog where the germanium atom is replaced by silicon.

    3-(Trimethylstannyl)propanoyl Chloride: A tin analog where the germanium atom is replaced by tin.

Uniqueness

3-(Trimethylgermyl)propanoyl chloride is unique due to the presence of the trimethylgermyl group Germanium-containing compounds often exhibit different reactivity and properties compared to their silicon and tin analogs

Properties

CAS No.

112703-54-5

Molecular Formula

C6H13ClGeO

Molecular Weight

209.25 g/mol

IUPAC Name

3-trimethylgermylpropanoyl chloride

InChI

InChI=1S/C6H13ClGeO/c1-8(2,3)5-4-6(7)9/h4-5H2,1-3H3

InChI Key

HUZNSALZQJMBIA-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)CCC(=O)Cl

Origin of Product

United States

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